molecular formula C17H14N2 B118537 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole CAS No. 155136-72-4

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole

Cat. No. B118537
M. Wt: 246.31 g/mol
InChI Key: FLRIZEAQTUTWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is a chemical compound that belongs to the carbazole family. It is a heterocyclic aromatic compound that has been studied for its potential use in the field of medicine.

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Biochemical And Physiological Effects

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In addition, it has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially useful compound for the development of new cancer treatments and antibiotics. However, one limitation of using 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, future studies could focus on the development of new derivatives of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole with improved properties for use in medicine.

Synthesis Methods

The synthesis of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole involves the reaction of 2,4-dimethylpyridine with 2-aminobiphenyl in the presence of a palladium catalyst. This reaction leads to the formation of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole with a yield of approximately 70%.

Scientific Research Applications

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole has been studied for its potential use in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer and leukemia. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.

properties

CAS RN

155136-72-4

Product Name

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2,4-dimethyl-1H-pyrido[3,2-b]carbazole

InChI

InChI=1S/C17H14N2/c1-10-7-11(2)18-16-9-14-12-5-3-4-6-15(12)19-17(14)8-13(10)16/h3-9,18H,1-2H3

InChI Key

FLRIZEAQTUTWHB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC2=CC3=C(C=C12)NC4=CC=CC=C43)C

SMILES

CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C

Canonical SMILES

CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C

Other CAS RN

155136-72-4

synonyms

2,4-dimethyl-6H-pyrido(3,2-b)carbazole
2,4-dMPC

Origin of Product

United States

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